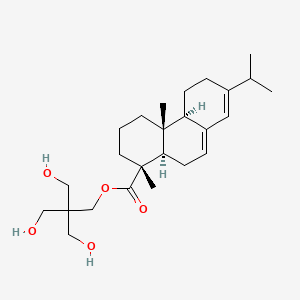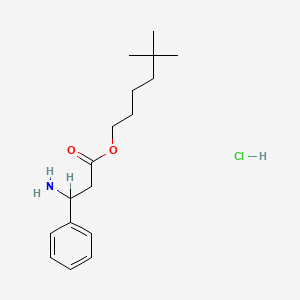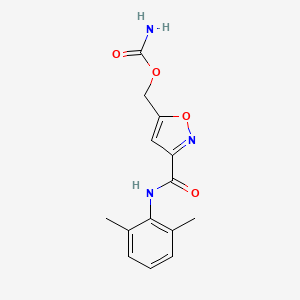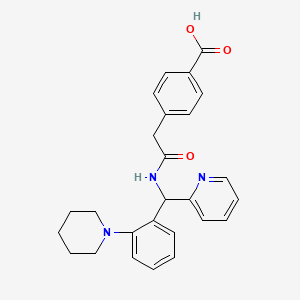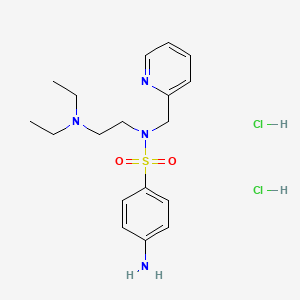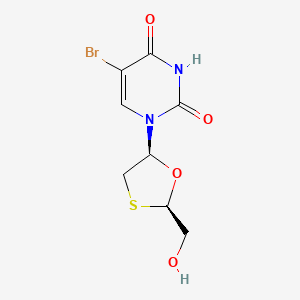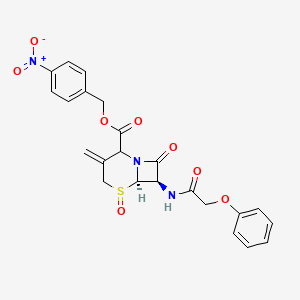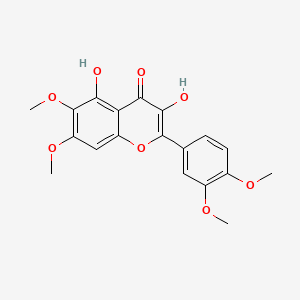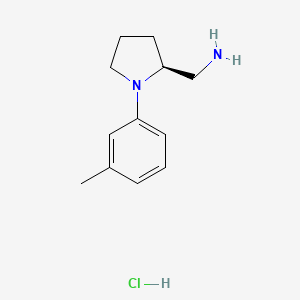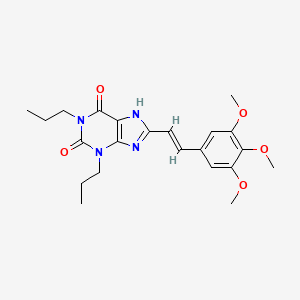
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative known for its role as an adenosine receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. Its unique structure allows it to interact with specific adenosine receptor subtypes, making it a valuable tool in both research and potential clinical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the styryl derivative.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the styryl moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors, the compound inhibits the action of adenosine, a neuromodulator that typically exerts inhibitory effects on neuronal activity. This antagonistic action leads to increased neuronal excitability and modulation of various physiological processes, including neurotransmitter release and cerebral blood flow regulation.
Comparaison Avec Des Composés Similaires
(E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837): A selective antagonist for A2A adenosine receptors.
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX): A potent and selective antagonist for A1 adenosine receptors.
8-Cyclopentyl-1,3-dipropylxanthine (CPX): Another selective antagonist for A1 adenosine receptors.
Uniqueness: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific interaction with the A2A adenosine receptor subtype and its potential therapeutic applications in neurological disorders. Its trimethoxystyryl moiety provides distinct pharmacological properties compared to other xanthine derivatives, making it a valuable compound for research and clinical applications.
Propriétés
Numéro CAS |
141807-97-8 |
|---|---|
Formule moléculaire |
C22H28N4O5 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1,3-dipropyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-10-25-20-18(21(27)26(11-7-2)22(25)28)23-17(24-20)9-8-14-12-15(29-3)19(31-5)16(13-14)30-4/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
Clé InChI |
WTWPCLLAFIHNPC-CMDGGOBGSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
